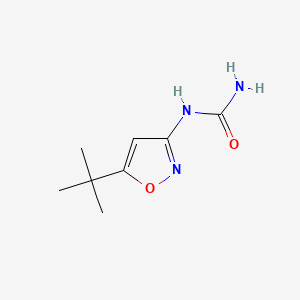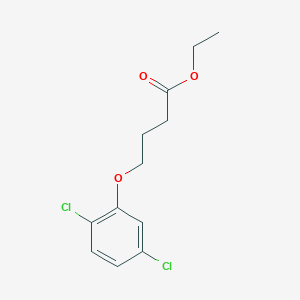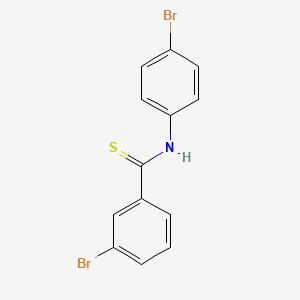
Benzenecarbothioamide, 3-bromo-N-(4-bromophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioamide, 3-bromo-N-(4-bromophenyl)- is an organic compound with the molecular formula C13H9Br2NS. It is a derivative of benzenecarbothioamide, where the benzene ring is substituted with bromine atoms at the 3rd and 4th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 3-bromo-N-(4-bromophenyl)- typically involves the amidation reaction. One common method is the reaction of 3-bromobenzenecarbothioamide with 4-bromoaniline under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarbothioamide, 3-bromo-N-(4-bromophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form sulfonamides or reduced to form thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzenecarbothioamides.
Oxidation: Formation of sulfonamides.
Reduction: Formation of thiols.
Applications De Recherche Scientifique
Benzenecarbothioamide, 3-bromo-N-(4-bromophenyl)- has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and pathways.
Material Science: Used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of Benzenecarbothioamide, 3-bromo-N-(4-bromophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The compound’s bromine atoms play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a fluorine atom instead of a bromine atom.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and a chloroacetamide group
Uniqueness
Benzenecarbothioamide, 3-bromo-N-(4-bromophenyl)- is unique due to its dual bromine substitution, which enhances its reactivity and binding properties. This makes it a valuable compound for developing new materials and pharmaceuticals .
Propriétés
Numéro CAS |
127351-11-5 |
|---|---|
Formule moléculaire |
C13H9Br2NS |
Poids moléculaire |
371.09 g/mol |
Nom IUPAC |
3-bromo-N-(4-bromophenyl)benzenecarbothioamide |
InChI |
InChI=1S/C13H9Br2NS/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,(H,16,17) |
Clé InChI |
RMPOMJGFHQTAPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C(=S)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


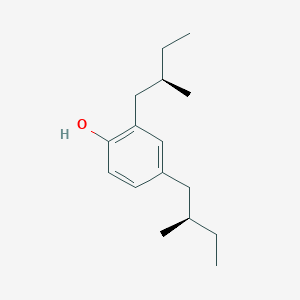

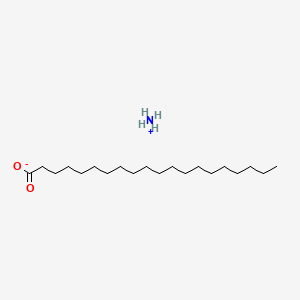
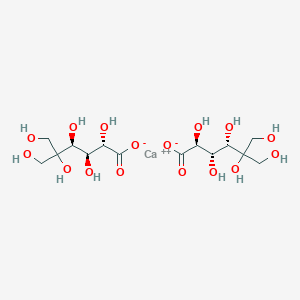
![N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine](/img/structure/B12646869.png)

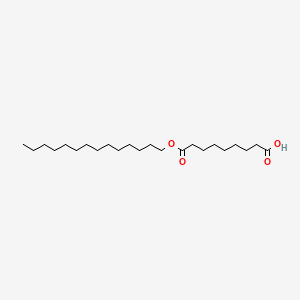
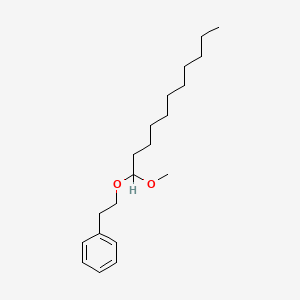


![(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid](/img/structure/B12646905.png)

